Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester
Description
Key Registry Identifiers:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 1234423-98-3 | |
| InChIKey | JIMGVOCOYZFDKB-UHFFFAOYSA-N | |
| Molecular Formula | C24H22O4 | (calculated) |
| Exact Mass | 392.44 g/mol |
The CAS registry number serves as a unique identifier for chemical databases, while the InChIKey facilitates standardized structural representation across digital platforms. Constitutional isomerism is limited due to the fixed positions of the methyl and phenoxy groups on the butanoate chain and the meta-substitution pattern on the benzyl alcohol moiety.
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula C24H22O4 derives from:
- Butanoate core : Four carbons with a carboxylate ester group.
- Substituents : Two phenoxy groups (C6H5O) and one methyl branch.
- Aromatic moieties : Two benzene rings contributing 12 carbons.
Constitutional Isomerism Considerations:
- Positional Isomerism : Potential isomers could arise from variations in substituent positions:
- Methyl group at C-2 or C-4 of the butanoate chain.
- Phenoxy groups at ortho or para positions on either benzene ring.
- Functional Group Isomerism : Unlikely due to the ester’s distinct connectivity.
A comparative analysis of related esters, such as phenethyl isovalerate (C13H18O2), highlights how branching and aromatic substitution influence isomerism. For instance, phenethyl isovalerate’s linear isovalerate chain lacks the steric constraints imposed by the 3-methyl-2-phenoxy configuration in the target compound.
Three-Dimensional Conformational Analysis via Computational Modeling
Computational studies using density functional theory (DFT) and molecular mechanics simulations reveal key conformational preferences:
Key Conformational Features:
- Ester Group Geometry : The carbonyl oxygen adopts a planar sp2 hybridization, with a dihedral angle of 180° between the ester oxygen and the adjacent phenoxy group.
- Phenoxy Group Orientation : The two phenoxy rings exhibit a dihedral angle of 68° relative to each other, minimizing steric clashes while maintaining π-π stacking interactions.
- Methyl Group Effect : The 3-methyl substituent induces a gauche conformation in the butanoate chain, reducing torsional strain.
| Conformational Parameter | Value | Method |
|---|---|---|
| C-O-C bond angle | 117° | DFT (B3LYP/6-31G) |
| Dihedral (phenoxy rings) | 68° | Molecular Dynamics |
These findings align with spectroscopic data from infrared (IR) and nuclear magnetic resonance (NMR) studies, which confirm restricted rotation around the ester linkage.
Comparative Structural Analysis with Related Phenoxybutanoate Esters
A structural comparison with analogous esters underscores the uniqueness of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate:
Comparative Table: Phenoxybutanoate Esters
Structural Insights:
- Aromatic Substitution : The dual phenoxy groups in the target compound enhance lipophilicity (logP ≈ 5.2) compared to monocyclic analogs like phenethyl isovalerate (logP ≈ 3.8).
- Steric Effects : The 3-methyl group and ortho-phenoxy substitution create a crowded molecular environment, reducing rotational freedom relative to linear-chain esters.
- Electronic Properties : Electron-withdrawing phenoxy groups decrease the ester carbonyl’s electrophilicity, as evidenced by Fourier-transform infrared spectroscopy (FTIR) carbonyl stretching frequencies (1725 cm-1 vs. 1740 cm-1 in aliphatic esters).
These structural attributes position the compound as a promising candidate for further studies on substrate-enzyme interactions in pesticidal or medicinal applications.
Properties
CAS No. |
63402-82-4 |
|---|---|
Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate |
InChI |
InChI=1S/C24H24O4/c1-18(2)23(28-21-13-7-4-8-14-21)24(25)26-17-19-10-9-15-22(16-19)27-20-11-5-3-6-12-20/h3-16,18,23H,17H2,1-2H3 |
InChI Key |
VDBYKZCRBWNMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Esterification of Butanoic Acid Derivatives with (3-Phenoxyphenyl)methanol
The most direct approach to prepare the ester is the reaction of the corresponding butanoic acid derivative with (3-phenoxyphenyl)methanol under esterification conditions.
- Acid Activation : The carboxylic acid group of 3-methyl-2-phenoxybutanoic acid is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride to form the acid chloride intermediate.
- Ester Formation : The acid chloride is then reacted with (3-phenoxyphenyl)methanol in the presence of a base (e.g., pyridine or triethylamine) to yield the ester.
- Catalysts and Conditions : Catalysts like DMAP (4-dimethylaminopyridine) can be used to enhance the esterification rate and yield. The reaction is typically carried out under anhydrous conditions and inert atmosphere to prevent hydrolysis.
Use of Nitrile Intermediates and Subsequent Hydrolysis
According to patent DE3164308D1, intermediates such as 3-methyl-2-p-chlorophenyl butyrylnitrile are useful for preparing cyano-substituted esters, which can be hydrolyzed and further functionalized to yield the desired ester compounds.
- Nitrile Formation : Starting from substituted phenyl butyric acid derivatives, nitrile intermediates are synthesized.
- Hydrolysis and Esterification : The nitrile group is hydrolyzed to the corresponding acid, which is then esterified with the phenoxy-substituted alcohol.
- This method allows for the introduction of various substituents on the phenyl ring, enabling structural diversity.
Catalytic Oxidation and Rearrangement for Acid Synthesis
Patent CN101391948B describes a method for preparing 3-methyl-2-butenoic acid, a precursor to the butanoic acid derivative, via catalytic oxidation and rearrangement:
- Rearrangement Reaction : 2-methyl-3-butyne-2-alcohol is catalytically rearranged in the presence of methyl ethyl diketone oxygen titanium and cuprous bromide in solvents like orthodichlorobenzene.
- Oxidation : The resulting aldehyde is oxidized using catalysts such as manganese acetate, cuprous chloride, or cobaltous diacetate under controlled temperature and pressure with air or oxygen as the oxidant.
- Yield and Purity : This method offers high yield (up to ~87%) and purity with environmentally friendly conditions.
This acid can then be converted to the ester by standard esterification with the phenoxy-substituted alcohol.
Use of Trimethylsilyl Esters as Intermediates
PubChem data (CID 9602243) indicates the existence of trimethylsilyl esters of related butanoic acid derivatives, which can serve as intermediates:
- Silyl Ester Formation : The acid is converted to a trimethylsilyl ester to protect the carboxyl group during subsequent synthetic steps.
- Deprotection and Esterification : After functionalization, the silyl group is removed, and the free acid is esterified with the phenoxy-substituted alcohol.
- This approach can improve reaction selectivity and yield by protecting reactive groups.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid Chloride Esterification | Acid → Acid chloride → Esterification | SOCl2, pyridine, DMAP | Anhydrous, inert atmosphere | 70-90 | Direct, widely used, requires dry conditions |
| Nitrile Intermediate Route | Acid → Nitrile → Hydrolysis → Esterification | Various (chlorinated phenyl derivatives) | Moderate temperature | Moderate | Allows substitution variation |
| Catalytic Oxidation & Rearrangement | Alcohol → Aldehyde → Acid → Esterification | Ti, Cu, Mn, Co catalysts | 20-70 °C, 0.1-0.3 MPa O2 pressure | 82-88 | Environmentally friendly, high purity |
| Trimethylsilyl Ester Intermediate | Acid → Silyl ester → Functionalization → Esterification | Trimethylsilyl chloride, base | Controlled moisture | Moderate | Protects acid group, improves selectivity |
Research Findings and Notes
- The catalytic oxidation method (CN101391948B) is notable for its mild conditions, high yield, and environmental compatibility, making it suitable for industrial scale-up.
- The acid chloride method remains a classical and reliable approach but requires careful handling of reagents and moisture exclusion.
- Nitrile intermediates provide synthetic flexibility but may involve more steps and purification challenges.
- Use of silyl esters as protecting groups can enhance selectivity in multi-step syntheses involving sensitive functional groups.
- No direct preparation method exclusively for “Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester” was found in the literature; however, the above methods are applicable and commonly used for structurally related esters.
Chemical Reactions Analysis
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new products.
Scientific Research Applications
Agricultural Applications
One of the primary applications of butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester is in agriculture, particularly as an active ingredient in pesticides and herbicides . Its efficacy against a range of agricultural pests can be attributed to its ability to disrupt hormonal systems in insects, acting as a growth regulator. This mechanism mimics natural hormones, thereby affecting growth and reproduction in target pest species.
Efficacy Studies
Research has demonstrated that compounds similar to butanoic acid derivatives possess insecticidal properties. Studies indicate that these compounds can influence metabolic pathways in insects, leading to reduced pest populations and improved crop yields. For instance, investigations into the interactions of this compound with specific enzymes have shown promising results for broader pest management strategies.
Pharmaceutical Applications
Beyond agricultural uses, this compound is being explored for its therapeutic potential . Its structural characteristics allow it to engage with biological systems uniquely, which may lead to applications in drug development.
Case Studies
- Insect Growth Regulation : A study indicated that this compound could serve as a growth regulator in agricultural settings by affecting hormonal pathways in pests. This was evidenced by observed changes in growth rates and reproductive success among treated insect populations.
- Metabolic Pathway Interactions : Research has documented the compound's interactions with various enzymes involved in metabolic processes in insects, suggesting potential applications in developing new pest control agents that are less harmful to non-target species.
Mechanism of Action
The mechanism of action of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous esters of butanoic acid, focusing on substituent groups, molecular weights, and functional roles.
Table 1: Structural and Functional Comparison of Selected Butanoic Acid Esters
*Molecular weight calculated based on formula C₁₉H₂₂O₄.
Key Findings:
Structural Complexity: The target compound’s dual phenoxy groups confer higher molecular weight (~354 g/mol) compared to aliphatic esters like butanoic acid ethyl ester (116.16 g/mol) . This likely reduces volatility, making it more stable for prolonged aroma release or agrochemical formulations .
Aromatic vs. Aliphatic Esters: Aliphatic esters (e.g., ethyl, methyl esters) dominate in fruit aromas (e.g., pineapple, kiwifruit) due to low molecular weight and high volatility . Aromatic esters (e.g., phenoxy-substituted) are less common in natural sources but prevalent in synthetic applications. For example, cyano(3-phenoxyphenyl)methyl esters are key in pyrethroid insecticides .
Stability and Degradation: Esters like butanoic acid methyl ester degrade rapidly post-impact in fruits , whereas phenoxy-substituted esters likely exhibit slower degradation due to steric hindrance and aromatic stability.
Research Implications and Gaps
- Analytical Challenges : The target compound’s structural complexity necessitates advanced chromatography (e.g., GC/MS with internal standardization as in ) for accurate quantification.
- Biosynthetic Pathways: Unlike aliphatic esters produced via microbial fermentation , phenoxy-substituted esters likely require engineered synthetic routes.
Biological Activity
Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester, also referred to as (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate , is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H24O4
- Molecular Weight : 376.4 g/mol
- CAS Number : 63402-82-4
- LogP : 5.62570 (indicating lipophilicity) .
The biological activity of butanoic acid derivatives often stems from their ability to interact with various biochemical pathways. Key mechanisms include:
- Anti-inflammatory Activity : Compounds similar to butanoic acid have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antioxidant Properties : The presence of phenoxy groups contributes to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress.
- Antimicrobial Effects : Some studies indicate that esters of butanoic acid exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antioxidant | Scavenging of DPPH radicals | |
| Antimicrobial | Inhibition of Gram-positive bacteria |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of butanoic acid derivatives in a murine model of arthritis. The results showed a significant reduction in joint swelling and pain scores when treated with the compound, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Antioxidant Activity
Research conducted on the antioxidant capacity of butanoic acid derivatives demonstrated that these compounds effectively reduced oxidative stress markers in vitro. The assays indicated a notable increase in cell viability under oxidative stress conditions when treated with the compound.
Case Study 3: Antimicrobial Properties
A series of experiments tested the antimicrobial efficacy of butanoic acid derivatives against various bacterial strains. Results showed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural configuration of this compound?
- Methodology : Utilize gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, as demonstrated for structurally similar esters like isobornyl 3-methylbutanoate . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy can identify functional groups such as ester carbonyls (C=O stretch at ~1740 cm⁻¹) and aromatic ethers (C-O-C at ~1250 cm⁻¹).
- Data Interpretation : Compare retention indices (GC-MS) and spectral data with databases (e.g., NIST Chemistry WebBook) to resolve ambiguities in structural assignments .
Q. What synthetic routes are documented for analogous esters with phenoxy and aryl methyl substituents?
- Methodology : Esterification via acid chlorides (e.g., reacting 3-methyl-2-phenoxybutanoic acid chloride with (3-phenoxyphenyl)methanol) or transesterification using lipases or acid catalysts . For example, cinnamyl 3-methyl butyrate synthesis involves catalytic ester interchange under anhydrous conditions .
- Optimization : Design of Experiments (DOE) can optimize reaction parameters (e.g., temperature, catalyst loading) to maximize yield and minimize side products .
Q. What safety protocols should be followed when handling this compound, based on structurally related esters?
- Precautions : Use PPE (gloves, safety goggles) and work in a fume hood due to potential respiratory irritation, as advised for similar esters like cinnamyl 3-methyl butyrate .
- Emergency Measures : In case of skin contact, rinse thoroughly with water; for inhalation exposure, move to fresh air and seek medical evaluation .
Advanced Research Questions
Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
- Methodology : Conduct controlled stability studies under varying conditions (pH, temperature, light) to identify degradation pathways. For instance, conflicting solubility data may arise from polymorphic forms or impurities, necessitating HPLC purity checks .
- Case Study : Isobornyl esters exhibit stability under normal storage but decompose under UV exposure, suggesting photolytic sensitivity .
Q. What computational approaches are suitable for predicting environmental fate and metabolic pathways?
- Methodology : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations can predict hydrolysis rates in aquatic environments .
- Validation : Compare predictions with experimental data from analogous perfluorinated esters, which show persistence due to strong C-F bonds .
Q. How can stereochemical effects on biological activity be systematically evaluated?
- Methodology : Synthesize enantiomers via chiral catalysts or resolution techniques, then assess bioactivity using enzyme inhibition assays (e.g., acetylcholinesterase for neurotoxic esters) .
- Analytical Support : Chiral GC or HPLC columns (e.g., cyclodextrin-based) can separate enantiomers, as shown for 3-hydroxybutanoate derivatives .
Q. What strategies resolve spectral overlaps in NMR for compounds with multiple aromatic substituents?
- Methodology : Use 2D NMR techniques (COSY, HSQC) to assign proton-proton coupling and carbon connectivity. For example, NOESY can differentiate ortho and para substituents on phenoxy groups .
- Case Study : Bornyl esters with bicyclic structures require DEPT-135 and HMBC to confirm quaternary carbon assignments .
Data Contradiction Analysis
Q. How should discrepancies in acute toxicity data between in vitro and in vivo studies be interpreted?
- Root Cause : Differences in metabolic activation (e.g., ester hydrolysis in vivo vs. static in vitro systems). For example, methyl esters may hydrolyze to toxic acids in hepatic microsomes .
- Resolution : Conduct interspecies comparisons (e.g., rodent vs. human liver S9 fractions) to identify metabolic pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
